N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide and its derivatives have been explored for their antitumor properties. Research indicates significant antitumor activity in certain aziridino derivatives, showing potential as anticancer drugs in various cancer models, including leukemias and melanoma (Labarre et al., 1981).
Ring Opening Reactions
The compound is involved in studies related to its chemical behavior, such as ring-opening reactions with triflic acid to produce cinnamamides. These reactions provide valuable insights into synthetic pathways for producing compounds with potential therapeutic applications (King & Caddick, 2012).
Anticonvulsant Agents
Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, demonstrating potential as new therapeutic agents in managing seizures (Hasan et al., 2011).
Antidepressant Agents
Synthesis and structure-activity relationship studies of novel cinnamamide derivatives, including those structurally related to this compound, have shown significant antidepressant activity. These findings suggest a promising direction for developing new antidepressant drugs (Han et al., 2014).
Antifungal Agents
Research into azetidin-2-ones as potential antifungal agents against various pathogens indicates the versatility of this compound derivatives in addressing fungal infections. The study's quantitative structure-activity relationship analysis provides a foundation for designing improved crop-protection agents (Delong et al., 2017).
Antioxidant Activity
The incorporation of this compound into heterocyclic frameworks has been explored for antioxidant potential, highlighting the compound's utility in developing treatments against oxidative stress-related diseases (Aziz et al., 2021).
Properties
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(8-7-15-5-2-1-3-6-15)19-13-17(20-10-4-11-20)16-9-12-22-14-16/h1-3,5-9,12,14,17H,4,10-11,13H2,(H,19,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUCICNHDAYZDW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.